Technical Synthesis Guide: 2-Methyl-1-(propan-2-yloxy)propan-2-amine
Technical Synthesis Guide: 2-Methyl-1-(propan-2-yloxy)propan-2-amine
Executive Summary & Strategic Analysis
This guide details the synthesis of 2-Methyl-1-(propan-2-yloxy)propan-2-amine (Molecular Formula:
Structural Deconstruction
The target molecule consists of a 2-methylpropane backbone substituted at:
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C1: An isopropoxy group (ether linkage).
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C2: A primary amine group on a tertiary carbon.
Retrosynthetic Logic
Direct alkylation of amines to form this structure is prone to over-alkylation and poor regioselectivity. Therefore, this protocol utilizes a convergent stepwise approach ensuring high regiocontrol:
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Regioselective Epoxide Ring Opening: Utilizing Isobutylene Oxide (2,2-Dimethyloxirane) and Isopropanol .
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Critical Decision: Base catalysis is selected over acid catalysis to enforce
attack at the least substituted carbon (C1), ensuring the hydroxyl group forms at the tertiary C2 position.
-
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Ritter Reaction: Conversion of the resulting tertiary alcohol to an amine via a nitrile intermediate.[1][2]
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Justification: Nucleophilic substitution (
) on a tertiary alcohol is difficult due to elimination side reactions. The Ritter reaction effectively traps the tertiary carbocation with a nitrile to form an amide, which is subsequently hydrolyzed.[2]
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Reaction Workflow Visualization
The following diagram outlines the critical pathway from raw materials to the purified amine.
Caption: Figure 1. Convergent synthesis workflow emphasizing the regioselective opening of isobutylene oxide followed by Ritter amination.
Phase 1: Synthesis of 1-isopropoxy-2-methyl-2-propanol
This step establishes the carbon skeleton and the ether linkage.
Mechanistic Insight
Acid-catalyzed opening of isobutylene oxide typically yields the primary alcohol (attack at the tertiary carbon). To obtain the tertiary alcohol required for the amine position, we must use basic conditions (Sodium Isopropoxide) to drive an
Protocol
Reagents:
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Isobutylene Oxide (2,2-Dimethyloxirane): 1.0 equiv
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Isopropanol (Anhydrous): 5.0 equiv (Solvent/Reactant)
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Sodium Metal (or Sodium Hydride): 0.1 equiv (Catalyst)
Procedure:
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Catalyst Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal in anhydrous isopropanol to generate sodium isopropoxide in situ. Caution: Hydrogen gas evolution.
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Addition: Once the sodium is fully dissolved, heat the solution to 50°C.
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Reaction: Add Isobutylene Oxide dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 70°C.
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Reflux: After addition, reflux the mixture (approx. 82°C) for 6–8 hours. Monitor consumption of epoxide by GC-FID.
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Work-up: Cool to room temperature. Neutralize the base with a stoichiometric amount of glacial acetic acid or dilute HCl.
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Isolation: Remove excess isopropanol via rotary evaporation. Distill the residue under reduced pressure to isolate 1-isopropoxy-2-methyl-2-propanol .
Expected Yield: 85-92% Key Quality Attribute: Absence of the regioisomer (2-isopropoxy-2-methyl-1-propanol).
Phase 2 & 3: Ritter Reaction and Hydrolysis
This phase converts the tertiary hydroxyl group into the primary amine.[3]
Mechanistic Pathway
The tertiary alcohol is dehydrated by sulfuric acid to form a stable tertiary carbocation. This electrophile is intercepted by acetonitrile (solvent/reactant) to form a nitrilium ion, which, upon aqueous quench, yields the acetamide. Subsequent hydrolysis removes the acetyl group.
Caption: Figure 2. Mechanism of the Ritter Reaction transforming the tertiary alcohol to the amine.
Protocol
Reagents:
-
1-isopropoxy-2-methyl-2-propanol (from Phase 1): 1.0 equiv
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Acetonitrile: 5.0 equiv (Solvent/Reactant)
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Sulfuric Acid (Conc. 98%): 1.2 equiv
-
Sodium Hydroxide (50% aq): Excess for hydrolysis
Procedure:
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Ritter Addition:
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Dissolve the alcohol in acetonitrile in a jacketed reactor cooled to 0°C.
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Add concentrated sulfuric acid dropwise. Critical: Maintain internal temperature <10°C to prevent polymerization of isobutylene (formed via elimination).
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Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Amide Formation (Quench):
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Pour the reaction mixture onto crushed ice. The nitrilium intermediate hydrolyzes to form the N-acetyl derivative.
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Extract with Dichloromethane (DCM) to remove non-polar byproducts. (Optional: The amide is often water-soluble or oil; if oil separates, collect it).
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Hydrolysis (Deprotection):
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To the crude amide (or the aqueous layer if water soluble), add 50% NaOH solution (approx 5 equiv).
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Reflux vigorously (100°C+) for 24–48 hours. Note: Sterically hindered amides hydrolyze slowly.
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Alternative: Acidic hydrolysis (6M HCl, reflux) can be faster, followed by basification.
-
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Purification:
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Cool the mixture. The amine will likely separate as an oil layer.
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Extract aqueous phase with diethyl ether or MTBE.
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Combine organic layers, dry over
. -
Fractional Distillation: Isolate the product.
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Data Summary & Troubleshooting
Physicochemical Data (Predicted)
| Property | Value | Notes |
| Molecular Weight | 131.22 g/mol | |
| Boiling Point | ~140-145°C | Estimated based on structure |
| Appearance | Colorless Liquid | Amine odor |
| Solubility | Soluble in alcohols, ethers | Moderate water solubility (inverse temp dependent) |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Yield (Phase 1) | Acidic impurities in epoxide | Ensure system is strictly basic; pre-treat epoxide with basic alumina if necessary. |
| Elimination Product (Alkene) | Reaction temp too high in Phase 2 | Keep |
| Incomplete Hydrolysis | Steric hindrance of t-butyl group | Increase reflux time (up to 72h) or switch to ethylene glycol/KOH high-temp hydrolysis (150°C). |
References
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Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. Link
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon - Regioselectivity of Epoxide Opening). Link
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Organic Chemistry Portal. (n.d.). Ritter Reaction: Mechanism and Examples.[1][4] Retrieved October 26, 2023. Link
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PubChem. (2023). Compound Summary: 2-methyl-1-(propan-2-yloxy)propan-2-amine.[5] National Library of Medicine. Link
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Authoritative review on base vs. acid catalyzed epoxide opening). Link
Sources
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter Reaction | OpenOChem Learn [learn.openochem.org]
- 3. youtube.com [youtube.com]
- 4. Ritter Reaction [organic-chemistry.org]
- 5. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
